molecular formula C15H20N6O2 B2691497 3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propanenitrile CAS No. 331235-49-5

3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propanenitrile

Cat. No.: B2691497
CAS No.: 331235-49-5
M. Wt: 316.365
InChI Key: LRJFYQGFPVZWEU-UHFFFAOYSA-N
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Description

3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propanenitrile is a complex organic compound characterized by its unique structure, which includes an azepane ring, a purine base, and a nitrile group

Scientific Research Applications

3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

The synthesis of 3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propanenitrile involves multiple steps, including the formation of the azepane ring and the attachment of the purine baseIndustrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The purine base can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .

Mechanism of Action

The mechanism of action of 3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propanenitrile include other azepane derivatives and purine-based compounds. These compounds share structural similarities but differ in their functional groups and overall chemical properties. For example, 3-(azepan-1-yl)propanenitrile and 8-azepan-1-yl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione are structurally related but exhibit different reactivity and biological activities .

Properties

IUPAC Name

3-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-19-12-11(13(22)18-15(19)23)21(10-6-7-16)14(17-12)20-8-4-2-3-5-9-20/h2-6,8-10H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJFYQGFPVZWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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